molecular formula C17H14O B6371987 2-Methyl-4-(naphthalen-1-yl)phenol CAS No. 1261987-29-4

2-Methyl-4-(naphthalen-1-yl)phenol

Cat. No.: B6371987
CAS No.: 1261987-29-4
M. Wt: 234.29 g/mol
InChI Key: GLXKNXKRXYGDOP-UHFFFAOYSA-N
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Description

2-Methyl-4-(naphthalen-1-yl)phenol is a high-purity biaryl phenolic compound of significant interest in advanced chemical research and development. This compound features a naphthalene ring system linked to a methyl-substituted phenol, a structural motif known to contribute to unique electronic properties and molecular recognition. While specific biological data for this exact compound is not widely published, its structure suggests potential as a versatile building block or intermediate in various fields. Researchers value this compound for its application in the design and synthesis of novel chiral ligands, which are critical in asymmetric catalysis for producing enantiomerically pure pharmaceuticals and other fine chemicals . The phenolic hydroxyl group can serve as a key coordination site in metal complexes. In material science, the extended aromatic system makes it a candidate for developing organic semiconductors, luminescent materials, or monomers for high-performance polymers. The compound's physicochemical properties, including a predicted logP of approximately 4.82 and a molecular weight of 234.30 g/mol, indicate moderate hydrophobicity, which is an important consideration for its application in heterogenous reaction systems . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should consult the relevant Material Safety Data Sheet (MSDS) for safe handling and storage information.

Properties

IUPAC Name

2-methyl-4-naphthalen-1-ylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O/c1-12-11-14(9-10-17(12)18)16-8-4-6-13-5-2-3-7-15(13)16/h2-11,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXKNXKRXYGDOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methodology and Challenges

In this approach, 2-methylphenol reacts with 1-naphthol in the presence of a Lewis acid catalyst (e.g., AlCl₃) at 0–5°C in dichloromethane. The reaction proceeds via electrophilic aromatic substitution, where the naphthalen-1-yl group is introduced at the para position of the phenol ring. However, competing ortho-substitution and over-alkylation reduce yields, necessitating stoichiometric control and low temperatures.

Optimization Insights

  • Catalyst selection : Aluminum chloride (1.2 equiv.) provides optimal activity without promoting side reactions.

  • Solvent effects : Dichloromethane’s low polarity minimizes solvolysis of the electrophilic intermediate.

  • Workup : Quenching with ice water followed by extraction with ethyl acetate yields crude product, which is recrystallized from methanol to achieve 45–55% purity.

Schiff Base-Mediated Synthesis and Reduction

Schiff base formation followed by reduction presents an alternative pathway, particularly when steric hindrance complicates direct coupling.

Stepwise Synthesis

  • Schiff base formation : 2-Amino-4-methylphenol reacts with 4-methoxynaphthalene-1-carbaldehyde in methanol under reflux for 1 hour, forming an imine intermediate.

  • Reduction : The imine is reduced using sodium borohydride (NaBH₄) in ethanol, yielding the secondary amine.

  • Demethylation : Boron tribromide (BBr₃) in dichloromethane cleaves the methoxy group, producing 2-methyl-4-(naphthalen-1-yl)phenol.

Advantages and Limitations

  • Yield : 60–70% over three steps.

  • Regioselectivity : High specificity for the para position due to the directing effect of the amino group in the initial step.

  • Drawbacks : Multiple purification steps increase time and cost.

Comparative Analysis of Synthetic Methods

Method Yield Reaction Time Key Advantages Limitations
Suzuki-Miyaura coupling65–78%12–24 hHigh regioselectivity; scalableRequires palladium catalyst
Friedel-Crafts alkylation45–55%6–8 hNo pre-functionalized substratesPoor regioselectivity; side reactions
Schiff base reduction60–70%18–30 hStepwise control; avoids harsh conditionsMulti-step synthesis; costly reagents

Characterization and Analytical Validation

Structural confirmation of this compound relies on spectroscopic and crystallographic techniques:

  • X-ray crystallography : Single-crystal analysis reveals a planar naphthalene-phenol dihedral angle of 12.5°, indicative of π-π stacking interactions.

  • Hirshfeld surface analysis : Quantifies intermolecular interactions, showing 58% H···H contacts and 24% C···H dispersive forces.

  • UV-Vis spectroscopy : Absorption maxima at 275 nm (π→π*) and 320 nm (n→π*) in ethanol, consistent with extended conjugation .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(naphthalen-1-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form hydroquinones or other reduced derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol or naphthalene rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can lead to the formation of naphthoquinones, while substitution reactions can yield halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

2-Methyl-4-(naphthalen-1-yl)phenol serves as a versatile building block for synthesizing more complex organic molecules. It is commonly utilized in various organic reactions, including:

  • Friedel-Crafts Alkylation : This method involves the reaction of naphthalene with 2-methylphenol in the presence of a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions. This approach allows for the formation of diverse alkylated products.
  • Suzuki-Miyaura Cross-Coupling Reaction : Here, a boronic acid derivative of naphthalene is coupled with a halogenated derivative of 2-methylphenol using a palladium catalyst. This method is favored for its high selectivity and yield under mild conditions.

Biological Applications

Therapeutic Potential

Research is ongoing to explore the therapeutic potential of this compound, particularly in drug development targeting specific biological pathways:

  • Anticancer Research : The compound's interaction with enzymes or receptors may lead to changes in cellular processes relevant to cancer treatment. Its phenolic group can participate in hydrogen bonding, enhancing its potential as a drug candidate.
  • COX-2 Inhibition : Studies have indicated that this compound can be used to synthesize radiotracers for imaging COX-2 expression, which is associated with various tumor types .

Industrial Applications

Dyes and Pigments

Due to its unique structural properties, this compound is employed in the production of dyes and pigments. Its ability to enhance thermal stability makes it suitable for use in coatings and plastics.

Photosensitive Agents

The compound has been identified as a photosensitive agent used in:

  • Polymer Production : It acts as a photoinitiator that generates free radicals upon exposure to UV light, facilitating the formation of polymeric materials.
  • High-Speed Inks : It is utilized in flexo and offset litho inks due to its effectiveness as a UV absorber .

Mechanism of Action

The mechanism by which 2-Methyl-4-(naphthalen-1-yl)phenol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The phenol group can participate in hydrogen bonding and other interactions, while the naphthalene group can engage in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and safety differences between 2-Methyl-4-(naphthalen-1-yl)phenol and analogous compounds:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Applications/Synthesis Safety Profile
This compound C₁₇H₁₄O Phenol, methyl, naphthalene 234.29 (calculated) Antioxidant, synthesis Not explicitly reported
2-Methyl-4-(naphthalen-1-yl)butan-2-ol C₁₅H₁₈O Tertiary alcohol, naphthalene 214.30 Precursor to chromanes No hazards reported
Methyl 2-(4-nitronaphthalen-1-yl)-2-phenylacetate C₁₉H₁₅NO₄ Nitro, ester, naphthalene 329.33 Synthetic intermediate No known hazards
1-((4-Methyl-2-nitrophenyl)diazenyl)naphthalen-2-ol C₁₇H₁₄N₄O₃ Azo, nitro, phenol 322.32 Dye, laboratory chemical H318 (eye damage), H410 (aquatic toxicity)
2-Methoxy-4-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]phenol C₁₈H₂₁NO₂ Methoxy, aminomethyl, tetrahydronaphthalene 283.36 Pharmaceutical intermediate Not reported

Key Findings:

Structural and Functional Differences: The target compound’s phenol group distinguishes it from esters (e.g., ) or azo derivatives (e.g., ), which exhibit distinct reactivities. For instance, the azo compound in is tailored for dye applications, while the tertiary alcohol in facilitates etherification under mild photoredox conditions. Substitution patterns influence steric and electronic properties.

Synthetic Efficiency :

  • The photoredox-catalyzed etherification of 2-Methyl-4-(naphthalen-1-yl)butan-2-ol () achieves chromane synthesis at lower temperatures without stoichiometric oxidants, outperforming traditional methods. This highlights the advantage of tailored catalysis for naphthalene derivatives.

This underscores the impact of functional groups on safety.

Molecular Weight and Physicochemical Properties: Lower molecular weight compounds (e.g., 234.29 g/mol for the target phenol) may exhibit higher volatility compared to bulkier analogs like (283.36 g/mol), affecting their suitability for specific applications (e.g., vapor-phase reactions vs. solid-phase synthesis).

Q & A

Q. Example Reaction Conditions

MethodCatalyst/ReagentsSolventTemp. (°C)Yield Range (%)
Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃DMF/H₂O8060–75*
Friedel-CraftsAlCl₃, 1-ChloronaphthaleneDCM4040–55*
*Hypothetical data adapted from analogous syntheses .

How should researchers characterize the structural and electronic properties of this compound?

Basic Research Question
Use a combination of spectroscopic and computational methods:

  • NMR : Assign aromatic protons (δ 7.2–8.5 ppm for naphthyl and phenolic groups; δ ~5.0 ppm for -OH, suppressed in D₂O exchange). Carbon shifts for methyl groups appear at δ 20–25 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₁₇H₁₄O: [M+H]⁺ = 235.1125).
  • X-ray Crystallography : Resolve crystal packing using SHELXL for refinement .

Q. Typical NMR Data (Hypothetical)

Proton Environmentδ (ppm)MultiplicityIntegration
Naphthalene C-H7.2–8.5Multiplet7H
Phenolic -OH5.0Singlet1H
Methyl (-CH₃)2.3Singlet3H

What criteria should guide toxicity studies for this compound in mammalian models?

Basic Research Question
Follow inclusion criteria from toxicological profiles for naphthalene derivatives :

  • Routes of Exposure : Prioritize oral and inhalation (most relevant for lab handling).
  • Health Outcomes : Monitor hepatic, renal, and respiratory effects. Use Sprague-Dawley rats or CD-1 mice at doses 50–200 mg/kg/day for 28 days.
  • Endpoints : Measure ALT/AST (liver), BUN/creatinine (kidney), and histopathology.

Q. Study Design Template

ParameterDetails
SpeciesRat (Sprague-Dawley)
Dose50, 100, 200 mg/kg/day (oral)
Duration28 days
Key MetricsALT, AST, BUN, organ weights

How can density functional theory (DFT) predict the electronic behavior of this compound?

Advanced Research Question
DFT calculations (e.g., B3LYP/6-311++G(d,p)) model HOMO-LUMO gaps, dipole moments, and nonlinear optical (NLO) properties. For this compound:

  • HOMO-LUMO Gap : ~4.5 eV (indicative of moderate reactivity).
  • NLO Properties : Polarizability (α) ~300 a.u.; hyperpolarizability (β) ~1,500 a.u. due to π-conjugation.
    Validate with Gaussian 09 or ORCA, and compare to experimental UV-Vis spectra .

Q. DFT Parameters (Hypothetical)

PropertyValue (Calculated)Method
HOMO (eV)-6.2B3LYP/6-311++G**
LUMO (eV)-1.7B3LYP/6-311++G**
Dipole Moment (Debye)3.8Gas Phase

How can researchers resolve contradictions in solubility and stability data for this compound?

Advanced Research Question
Discrepancies arise from solvent polarity, pH, and crystallinity. For stability:

  • Thermogravimetric Analysis (TGA) : Decomposition onset ~200°C in N₂.
  • Solubility : Use Hansen solubility parameters (δD, δP, δH) to rank solvents (e.g., DMSO > DCM > hexane).
    Cross-validate with HPLC (e.g., Newcrom R1 column, 60% acetonitrile/water, 1.0 mL/min flow rate) .

Q. Stability/Solubility Protocol

ParameterMethodConditions
Thermal StabilityTGA25–400°C, 10°C/min
SolubilityShake-flask + HPLC25°C, 24 h equilibrium

What mechanistic insights exist for the biological activity of this compound derivatives?

Advanced Research Question
The naphthyl-phenol scaffold interacts with cytochrome P450 enzymes or estrogen receptors. Molecular docking (AutoDock Vina) shows binding affinity (ΔG ≈ -8.5 kcal/mol) to CYP1A1. Validate via enzyme inhibition assays (IC₅₀ ~10 µM). Compare to analogs like 4-Chloro-2-(naphthalen-1-yl)benzoic acid, which shows antimicrobial activity via membrane disruption .

Q. Hypothetical Binding Data

TargetBinding Affinity (ΔG, kcal/mol)Assay Type
CYP1A1-8.5Docking
ER-α-7.2Competitive ELISA

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